
2-(Dimethyl(3-pentadecanamidopropyl)ammonio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-4’-ethylbiphenyl is an organic compound with the chemical formula C14H13Br. It is a brominated derivative of biphenyl, characterized by the presence of a bromine atom at the 4-position of one phenyl ring and an ethyl group at the 4’-position of the other phenyl ring . This compound is commonly used in various chemical research and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-Bromo-4’-ethylbiphenyl can be achieved through several synthetic routes. One common method involves the bromination of biphenyl derivatives. For instance, biphenyl can be reacted with bromine in the presence of a catalyst to introduce the bromine atom at the desired position . Another method involves the use of arylboronic acids and sodium nitrate in dry acetonitrile, followed by the addition of PVP-Br2 (1:1) and stirring at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 4-Bromo-4’-ethylbiphenyl often involves large-scale bromination reactions. These reactions are typically carried out in specialized reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-4’-ethylbiphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of biphenyl or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation Reactions: Products include biphenyl ketones or carboxylic acids.
Reduction Reactions: Products include biphenyl or partially reduced derivatives.
Applications De Recherche Scientifique
4-Bromo-4’-ethylbiphenyl is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions involving brominated aromatic compounds.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-4’-ethylbiphenyl involves its interaction with various molecular targets and pathways. The bromine atom and ethyl group on the biphenyl structure influence its reactivity and binding affinity to different receptors and enzymes. These interactions can lead to changes in biological activity and chemical reactivity, making it a valuable compound for research and development .
Comparaison Avec Des Composés Similaires
4-Bromo-4’-ethylbiphenyl can be compared with other brominated biphenyl derivatives, such as:
4-Bromo-4’-methylbiphenyl: Similar structure but with a methyl group instead of an ethyl group.
4-Bromo-4’-isopropylbiphenyl: Contains an isopropyl group instead of an ethyl group.
4-Bromo-4’-tert-butylbiphenyl: Features a tert-butyl group in place of the ethyl group.
The uniqueness of 4-Bromo-4’-ethylbiphenyl lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
Propriétés
Formule moléculaire |
C22H44N2O3 |
|---|---|
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
2-[dimethyl-[3-(pentadecanoylamino)propyl]azaniumyl]acetate |
InChI |
InChI=1S/C22H44N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-17-21(25)23-18-16-19-24(2,3)20-22(26)27/h4-20H2,1-3H3,(H-,23,25,26,27) |
Clé InChI |
GWDAEPLWBQKRBI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


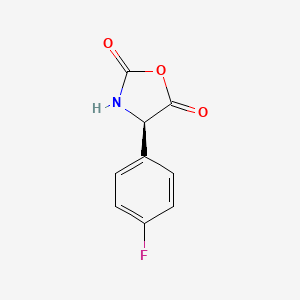

![2-Hydroxy-6,8-dioxaspiro[3.5]nonan-7-one](/img/structure/B14881073.png)
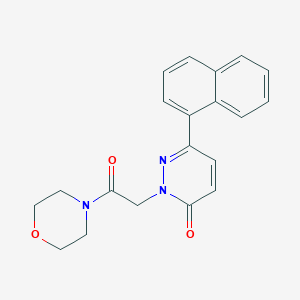
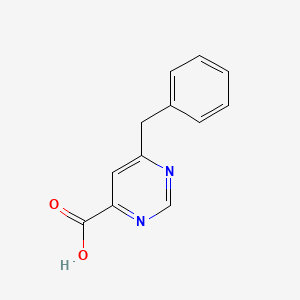
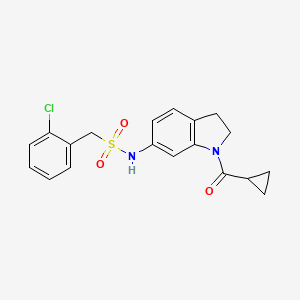
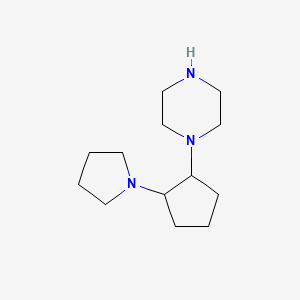
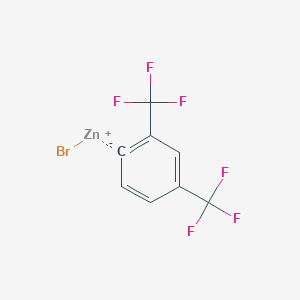
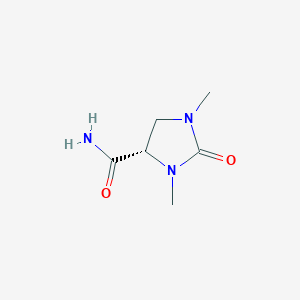
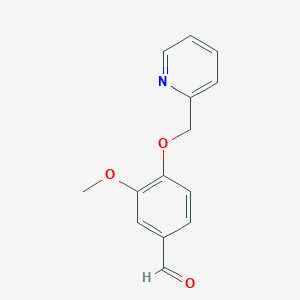

![5-(2,3-dichlorophenyl)-8,8-dimethyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14881138.png)
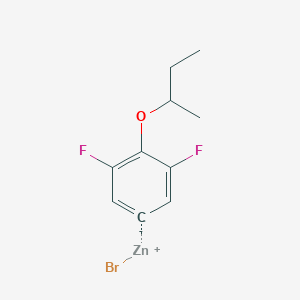
![3-[(n-Propyloxy)methyl]phenylZinc bromide](/img/structure/B14881140.png)
